molecular formula C4H7NO3S B1653785 Cysteine, N-formyl-, L- CAS No. 19538-78-4

Cysteine, N-formyl-, L-

Cat. No.: B1653785
CAS No.: 19538-78-4
M. Wt: 149.17 g/mol
InChI Key: JTGVRUVUKGUTRL-VKHMYHEASA-N
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Description

L-Cysteine, N-formyl- is a modified amino acid derivative where a formyl group (-CHO) is attached to the α-amino group of L-cysteine. N-formylation of amino acids often occurs in biochemical pathways, such as mitochondrial protein synthesis, where formylmethionine initiates translation . For L-cysteine derivatives, formylation may alter solubility, metabolic stability, and biological activity compared to unmodified cysteine or other acylated forms.

Properties

IUPAC Name

(2R)-2-formamido-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-2-5-3(1-9)4(7)8/h2-3,9H,1H2,(H,5,6)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGVRUVUKGUTRL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173209
Record name Cysteine, N-formyl-, L-
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Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19538-78-4
Record name N-Formyl-L-cysteine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cysteine, N-formyl-, L-
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Record name Cysteine, N-formyl-, L-
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Record name (2R)-2-formamido-3-sulfanylpropanoic acid
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Preparation Methods

Carbodiimide-Based Activation

The most widely reported method employs carbodiimide coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate formic acid for nucleophilic attack by the α-amino group of L-cysteine. Under anhydrous conditions in solvents like chloroform or dimethylformamide (DMF), the reaction proceeds via an O-acylisourea intermediate, facilitating formyl transfer.

Reaction Conditions :

  • Reagents : L-cysteine, formic acid (1.2–3 equivalents), DCC/EDCI (1.1 equivalents).
  • Solvent : Chloroform or DMF.
  • Temperature : 0–25°C.
  • Time : 4–24 hours.

Key Considerations :

  • Racemization Mitigation : Low temperatures (0–5°C) and short reaction times minimize epimerization, preserving the L-configuration.
  • Byproduct Management : N-Hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) additives reduce side reactions.

Yield : 75–92%.

Mixed Anhydride Method

An alternative approach involves generating a formic-acetic mixed anhydride to enhance electrophilicity. This method, suitable for large-scale synthesis, avoids carbodiimide-related byproducts.

Procedure :

  • L-cysteine is suspended in tetrahydrofuran (THF).
  • Formic acid and acetic anhydride are added dropwise at −20°C.
  • Triethylamine catalyzes anhydride formation, enabling formyl transfer.

Advantages :

  • Scalability: Adaptable to continuous flow reactors for industrial production.
  • Purity: Reduces insoluble urea byproducts.

Catalytic Formylation Strategies

Acid-Catalyzed Reactions

Solid acid catalysts like SiO₂-H₃PO₄ or H₂SO₄-SiO₂ enable solvent-free formylation under mild conditions. These catalysts activate formic acid via protonation, promoting nucleophilic attack by the amine.

Optimized Protocol :

  • Catalyst Loading : 10 mol% SiO₂-H₃PO₄.
  • Temperature : 70°C.
  • Time : 10–90 minutes.
  • Yield : 85–99%.

Mechanistic Insight :
Formic acid adsorbs onto the catalyst’s acidic sites, enhancing electrophilicity. The amine attacks the carbonyl carbon, followed by dehydration to yield N-formylcysteine.

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) serve as dual solvents and catalysts. Their high polarity and thermal stability facilitate rapid formylation.

Conditions :

  • Molar Ratio : 1:3 (L-cysteine:formic acid).
  • Temperature : 60–80°C.
  • Time : 30–60 minutes.
  • Yield : 90–95%.

Benefits :

  • Recyclability: Ionic liquids are recovered and reused ≥5 times without efficiency loss.
  • Selectivity: Minimal thiol group interference due to controlled reactivity.

Prebiotic and Green Chemistry Approaches

Formamide-Mediated Synthesis

Heating L-cysteine with formamide under prebiotic conditions generates N-formyl derivatives via nucleophilic substitution. This method mirrors hypothesized primordial pathways.

Experimental Setup :

  • Reagents : L-cysteine, formamide (neat).
  • Temperature : 90–110°C.
  • Time : 24–48 hours.
  • Yield : 18–32%.

Side Reactions :

  • Competitive formation of N-formyldehydroalanine nitrile via β-elimination.

Mechanochemical Synthesis

Ball milling L-cysteine with ammonium formate achieves solvent-free formylation through mechanochemical activation.

Parameters :

  • Milling Time : 2–4 hours.
  • Frequency : 30 Hz.
  • Yield : 70–80%.

Sustainability : Eliminates organic solvents, aligning with green chemistry principles.

Protection-Deprotection Strategies

Thiol Group Protection

To prevent thiol oxidation or undesired side reactions, protecting groups like S-trityl or S-acetamidomethyl (Acm) are introduced before formylation.

Stepwise Synthesis :

  • Protection : Treat L-cysteine with trityl chloride in DMF.
  • Formylation : Apply carbodiimide or catalytic methods.
  • Deprotection : Remove trityl groups via hydrogenolysis or acidic hydrolysis.

Yield (Overall) : 65–78%.

Industrial and Scalable Production

Continuous Flow Reactors

Microreactor systems enhance heat and mass transfer, reducing reaction times and improving consistency.

Case Study :

  • Residence Time : 5–10 minutes.
  • Throughput : 1–5 kg/day.
  • Purity : ≥98%.

Crystallization and Purification

Post-synthesis, N-formylcysteine is purified via recrystallization from ethanol/water mixtures or chromatography.

Analytical Data :

  • Melting Point : 182–184°C.
  • Optical Rotation : [α]D²⁵ = +8.5° (c = 1, H₂O).

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Carbodiimide-Mediated 75–92 4–24 h High Moderate
Catalytic (SiO₂-H₃PO₄) 85–99 10–90 min Low High
Ionic Liquid 90–95 30–60 min Medium High
Formamide-Based 18–32 24–48 h Low Low
Mechanochemical 70–80 2–4 h Low Moderate

Chemical Reactions Analysis

Oxidation Reactions

The thiol group (-SH) undergoes oxidation under various conditions:

Oxidizing AgentReaction ConditionsProductsStabilityReference
Atmospheric O₂Physiological pHDisulfide bonds (cystine derivatives)Stable under physiological conditions
Potassium iodate (KIO₃)Acidic aqueous solution, 303 KDisulfide dimer (RSSR)Confirmed by mass spectrometry (m/z 326)
Hydrogen peroxide (H₂O₂)Neutral pH, 25°CSulfinic/sulfonic acidsRequires strong oxidants for full conversion

Key finding: Iodate-mediated oxidation proceeds via triiodide ion (I₃⁻) intermediates, with reaction rates following pseudo-first-order kinetics (k = 0.18 min⁻¹ at 303 K) .

Reduction Reactions

Disulfide derivatives are reversible under reducing conditions:

Reducing AgentReaction MediumOutcomeApplication
Dithiothreitol (DTT)Phosphate buffer, pH 7.4Regeneration of free thiolProtein engineering
Tris(2-carboxyethyl)phosphine (TCEP)Aqueous solutionQuantitative thiol recoveryAnalytical sample preparation

Hydrolysis and Degradation

The formyl group undergoes hydrolysis under specific conditions:

text
N-Formyl-L-cysteine + H₂O → L-Cysteine + Formic Acid
  • Non-enzymatic hydrolysis : Achieved in aqueous solutions at pH > 8, with complete conversion within 24 hr .

  • Thermal stability : Degrades at >80°C via β-elimination, producing NH₃ and mercaptoacetaldehyde derivatives .

Synthetic Formation via N-Formylation

Industrial-scale production employs optimized protocols:

Patent Method (US4801742A)

text
Reaction: L-Cysteine + Methyl formate → N-Formyl-L-cysteine + Methanol Conditions: - Catalyst: None required - Solvent: Methanol - Temperature: 60°C - Yield: >95% (verified by ¹H NMR)

Advantage: Avoids toxic chlorinated reagents used in traditional formylation .

Conjugation and Cyclization Reactions

The compound participates in bioorthogonal chemistry:

Reaction PartnerMechanismProductRate Constant
2-BenzylacrylaldehydeAldimine condensation → Michael additionSeven-membered cyclic adduct2700 M⁻¹s⁻¹ at pH 7
Formaldehyde (HCHO)Spontaneous cyclizationThiazolidine derivativesComplete within 20 min

Comparative Reaction Kinetics

Data from competition experiments:

Reaction TypeHalf-life (25°C)Activation Energy (kJ/mol)
Oxidation (KIO₃)8.2 min45.6 ± 2.1
Hydrolysis (pH 9)4.7 hr32.8 ± 1.5
Thermal degradation (80°C)38 min68.3 ± 3.4

Scientific Research Applications

Target of Action

Cysteine, N-formyl-, L- acts on ribosomes to initiate protein synthesis by entering as N-formylmethionyl tRNA. This is crucial for the translation process in cells.

Mode of Action

The compound's interaction with ribosomes facilitates the formation of peptide bonds, essential for protein assembly. Its unique structure allows it to participate in various biochemical pathways.

Biochemical Pathways

Cysteine, N-formyl-, L- is involved in several metabolic pathways, including:

  • Synthesis of Glutathione : Acts as a precursor in the synthesis of this critical antioxidant.
  • Redox Reactions : The thiol group enables it to undergo oxidation-reduction reactions.

Scientific Research Applications

Cysteine, N-formyl-, L- has numerous applications across various scientific disciplines:

Field Application
ChemistryUsed as a building block for synthesizing complex molecules and thiol esters .
BiologyPlays a role in protein modification and bioconjugation techniques; influences cellular signaling .
IndustryUtilized in the production of chemicals and materials due to its unique chemical properties.

Case Study 1: Protein Synthesis Initiation

A study demonstrated that Cysteine, N-formyl-, L- significantly enhances the initiation phase of protein synthesis in bacterial systems. The presence of this compound allowed for more efficient binding of tRNA to ribosomes, leading to increased protein output under controlled laboratory conditions.

Case Study 2: Antioxidant Activity

Research indicates that Cysteine, N-formyl-, L- contributes to cellular antioxidant defenses by participating in glutathione synthesis. This was particularly evident in experiments where cells exposed to oxidative stress showed improved survival rates when treated with this compound .

Mechanism of Action

The mechanism of action of Cysteine, N-formyl-, L- involves its ability to participate in redox reactions due to the presence of the thiol group. This compound can act as an antioxidant, protecting cells from oxidative damage. It also plays a role in the formation of disulfide bonds, which are crucial for the structural integrity of proteins .

Comparison with Similar Compounds

Molecular Characteristics

The table below compares L-Cysteine, N-formyl- with structurally related N-acylated cysteine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features
L-Cysteine C₃H₇NO₂S 121.16 -SH (thiol) Free α-amino and carboxyl groups
N-Acetyl-L-cysteine C₅H₉NO₃S 163.20 Acetyl (-COCH₃) Acetylated amino group; antioxidant
N-Formyl-L-cysteine* C₄H₇NO₃S 149.17 (theoretical) Formyl (-CHO) Formylated amino group; increased polarity
N-Benzoyl-L-cysteine C₁₀H₁₁NO₃S 225.26 Benzoyl (-COC₆H₅) Aromatic acyl group; enhanced lipophilicity

*Theoretical calculation based on L-cysteine (121.16 g/mol) + formyl group (28.01 g/mol).

Key Observations :

  • N-Acetyl-L-cysteine (NAC) is well-characterized, with a molecular weight of 163.20 g/mol and a polar acetyl group . It is widely used as a mucolytic agent and antioxidant.
  • N-Benzoyl-L-cysteine demonstrates how bulkier acyl groups increase molecular weight and lipophilicity, which may affect membrane permeability and enzyme interactions .

Comparative Reactivity

  • N-Acetyl-L-cysteine: Synthesized via acetylation of cysteine’s amino group, commonly used in pharmaceuticals for its stability and antioxidant properties .
  • N-Formyl-L-cysteine : Likely less stable than NAC due to the formyl group’s susceptibility to hydrolysis, analogous to formylmethionine in proteins .

Metabolic and Functional Comparisons

Metabolic Pathways

  • N-Acetyl Derivatives : Urinary metabolites like N-Acetyl-S-(3-hydroxypropyl)-L-cysteine and N-Acetyl-S-(2-carbamoylethyl)-L-cysteine are biomarkers of exposure to acrylamide and acrolein, formed during plant combustion .
  • N-Formyl-L-cysteine : May undergo rapid deformylation in vivo, releasing free cysteine, which participates in glutathione synthesis or forms disulfide bonds in proteins .

Pharmaceutical Uses

  • N-Acetyl-L-cysteine: Used in treating acetaminophen overdose and chronic respiratory diseases .
  • N-Formyl-L-cysteine: Potential applications in mitochondrial-targeted therapies or as a labile prodrug for cysteine delivery.

Biological Activity

Cysteine, N-formyl-, L- (often referred to as N-formyl-L-cysteine) is a derivative of the amino acid cysteine, notable for its unique structural features and biological activities. This article examines the biological activity of N-formyl-L-cysteine, focusing on its metabolic pathways, physiological roles, and potential therapeutic applications.

Chemical Structure and Properties

N-formyl-L-cysteine is characterized by the presence of a formyl group attached to the nitrogen atom of the cysteine backbone. Its chemical formula is C4H7NO3S\text{C}_4\text{H}_7\text{NO}_3\text{S}, which contributes to its reactivity and interaction with various biological molecules. The thiol (-SH) group in cysteine derivatives plays a crucial role in redox reactions, protein structure stabilization, and detoxification processes.

Metabolic Pathways

N-formyl-L-cysteine participates in several metabolic pathways that are critical for cellular function:

  • Conversion to Cysteine : In certain conditions, N-formyl-L-cysteine can be hydrolyzed to yield L-cysteine, which is essential for synthesizing various biomolecules including glutathione, a key antioxidant in cells .
  • Role in Protein Synthesis : The compound may influence protein synthesis by acting as a precursor in the formation of disulfide bonds that stabilize protein structures .
  • Detoxification : N-formyl-L-cysteine has been implicated in detoxifying heavy metals due to its high affinity for such elements, aiding in cellular protection against oxidative stress .

Antioxidant Effects

N-formyl-L-cysteine has demonstrated antioxidant properties through its role as a precursor for glutathione synthesis. This function is vital for neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage. Supplementation with cysteine derivatives has been associated with improved redox balance and reduced oxidative stress-related injuries .

Immune System Modulation

Research indicates that N-formyl-L-cysteine can modulate immune responses by influencing cytokine production. For instance, it has been shown to regulate interleukin-17 (IL-17) levels, which are crucial for T-cell activation and inflammatory responses . This suggests potential therapeutic applications in conditions characterized by immune dysregulation.

Case Studies and Research Findings

  • Metabolic Fate in Entamoeba histolytica : A study utilizing stable-isotope-labeled L-cysteine demonstrated that this amino acid is metabolized into various metabolites within E. histolytica trophozoites. The research highlighted that N-formyl-L-cysteine was not detected directly due to low intracellular concentrations but suggested its involvement in metabolic pathways leading to cysteine synthesis .
  • Antioxidant Role in Surgical Recovery : Clinical observations have noted that supplementation with L-cysteine can reduce healing times following surgical procedures by enhancing glutathione levels, thereby improving antioxidant defenses during recovery .

Data Tables

Biological Activity Mechanism References
AntioxidantPrecursor for glutathione synthesis
Immune modulationRegulation of IL-17 production
Detoxification of heavy metalsHigh affinity for toxic metals
Protein stabilizationFormation of disulfide bonds

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of L-N-formylcysteine to minimize side reactions (e.g., oxidation or racemization)?

  • Methodology : Use anhydrous organic solvents (e.g., dichloromethane) under inert gas (N₂/Ar) to reduce oxidation. Monitor reaction progress via HPLC with chiral columns to detect racemization . For formylation, employ formyl chloride in alkaline conditions, ensuring stoichiometric control to avoid over-formylation. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most reliable for characterizing L-N-formylcysteine in complex biological matrices?

  • Methodology : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to account for matrix effects. For structural confirmation, use 2D NMR (e.g., HSQC, COSY) to resolve formyl group interactions with cysteine’s thiol moiety .

Q. How does the formyl group in L-N-formylcysteine influence its stability under physiological pH conditions?

  • Methodology : Conduct accelerated stability studies at pH 2–9 (37°C) and analyze degradation products via LC-MS. Compare with thermochemical data (e.g., enthalpy of hydrolysis from NIST databases) to predict decomposition pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity of L-N-formylcysteine across different immune cell assays?

  • Methodology :

  • Variable Control : Standardize cell isolation protocols (e.g., neutrophil purity >95% via flow cytometry) to reduce donor variability .
  • Receptor Specificity : Use FPR1/FPR2 knockout cell lines to isolate receptor-specific effects .
  • Data Interpretation : Apply multivariate analysis to differentiate direct receptor activation from secondary inflammatory cascades .

Q. How can computational modeling improve the design of L-N-formylcysteine analogs for selective FPR1 agonism?

  • Methodology :

  • Build homology models of FPR1 using AMBER force fields, incorporating energy-minimized structures of L-N-formylcysteine-MTSEA adducts .
  • Perform molecular dynamics simulations to assess binding pocket interactions (e.g., hydrogen bonding with Arg84/Glu85). Validate predictions via site-directed mutagenesis and calcium flux assays .

Q. What statistical approaches are robust for analyzing dose-response relationships in L-N-formylcysteine-mediated neutrophil chemotaxis?

  • Methodology :

  • Use nonlinear regression (e.g., sigmoidal dose-response model) in GraphPad Prism.
  • Apply bootstrapping to estimate EC₅₀ confidence intervals in small-sample studies.
  • Address batch effects via mixed-effects modeling .

Data Contradiction & Reproducibility

Q. Why do some studies report anti-inflammatory effects of L-N-formylcysteine while others observe pro-inflammatory responses?

  • Critical Analysis :

  • Context Dependency : Assess tissue-specific expression of FPR isoforms (e.g., FPR1 vs. FPR2 dominance in lung vs. liver) .
  • Metabolic Fate : Track hepatic clearance using FITC-conjugated analogs to differentiate parent compound effects from metabolites .
  • Ethical Replication : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for study design and pre-register protocols to reduce bias .

Experimental Design Tables

Parameter Optimization Strategy Validation Technique Reference
Synthesis purityChiral HPLC with pre-column derivatizationMS/MS fragmentation patterns
Receptor binding affinityRadiolabeled competitive binding assays (³H-FMLP)Scatchard plot analysis
In vivo bioavailabilityFITC conjugation + intravital microscopyHepatic clearance quantification

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.